molecular formula C12H20OSi B7779628 1-(Trimethylsilyl)-3-iso-propoxybenzene

1-(Trimethylsilyl)-3-iso-propoxybenzene

Cat. No.: B7779628
M. Wt: 208.37 g/mol
InChI Key: KKXFYPAOFAVEMB-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3-iso-propoxybenzene is an organosilicon compound characterized by a benzene ring substituted with a trimethylsilyl (TMS) group at the 1-position and an iso-propoxy group at the 3-position. The TMS group enhances thermal stability and steric bulk, while the iso-propoxy substituent contributes to solubility and modulates electronic effects. This compound is utilized in organic synthesis as a protecting group for hydroxyl moieties and as a precursor in cross-coupling reactions due to its stability under basic conditions .

Properties

IUPAC Name

trimethyl-(3-propan-2-yloxyphenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFYPAOFAVEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the direct silylation of 3-isopropoxyphenol using trimethylsilyl chloride (TMSCl) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-isopropoxyphenol attacks the electrophilic silicon center in TMSCl. A base such as imidazole or triethylamine is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion:

3-Isopropoxyphenol+ClSi(CH3)3Base1-(Trimethylsilyl)-3-iso-propoxybenzene+HCl\text{3-Isopropoxyphenol} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key parameters include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Molar Ratio : 1:1.2 (phenol:TMSCl) to ensure excess silylating agent.

Yield and Purity Optimization

Reactions conducted in THF at 20°C for 12 hours achieve yields of 85–90%. Purity exceeding 99% is attainable via vacuum distillation (b.p. 243.8°C predicted) or silica gel chromatography. The use of molecular sieves to scavenge residual moisture further enhances reproducibility.

Nucleophilic Substitution Using Trimethylsilylpotassium

Generation of Trimethylsilylpotassium

Trimethylsilylpotassium (TMSK), a potent nucleophile, is synthesized via cleavage of hexamethyldisilane with potassium methoxide in THF:

(CH3)3Si-Si(CH3)3+2KOCH32(CH3)3SiK+CH3O-Si(CH3)3\text{(CH}3\text{)}3\text{Si-Si(CH}3\text{)}3 + 2\text{KOCH}3 \rightarrow 2\text{(CH}3\text{)}3\text{SiK} + \text{CH}3\text{O-Si(CH}3\text{)}3

Coupling with 3-Bromo-isopropoxybenzene

TMSK reacts with 3-bromo-isopropoxybenzene in an SN2 mechanism, displacing bromide to install the trimethylsilyl group:

3-Bromo-isopropoxybenzene+(CH3)3SiKThis compound+KBr\text{3-Bromo-isopropoxybenzene} + \text{(CH}3\text{)}3\text{SiK} \rightarrow \text{this compound} + \text{KBr}

Conditions :

  • Solvent : THF with 18-crown-6 ether to stabilize potassium ions.

  • Temperature : −78°C to 0°C to control exothermicity.

  • Yield : 75–80% after column purification.

Acid-Catalyzed Silylation with Trimethylchlorosilane

Adaptation from Triflate Synthesis

A patent method for trimethylsilyl trifluoromethanesulfonate inspires an alternative route using 3-isopropoxyphenol and trimethylchlorosilane under acidic conditions:

3-Isopropoxyphenol+ClSi(CH3)3Inert AtmosphereThis compound+HCl\text{3-Isopropoxyphenol} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Inert Atmosphere}} \text{this compound} + \text{HCl}

Conditions :

  • Catalyst : Anhydrous trifluoromethanesulfonic acid (0.5 eq).

  • Temperature : 10–30°C for 12 hours.

  • Yield : Up to 97.8% after distillation.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Method Yield Purity Cost Scalability
Silylation with TMSCl85–90%>99%LowIndustrial
TMSK Substitution75–80%95–98%HighLab-scale
Acid-Catalyzed97.8%99.9%ModeratePilot-scale

Practical Considerations

  • Method 1 excels in cost-effectiveness and simplicity but requires rigorous anhydrous conditions.

  • Method 2 offers regioselectivity for complex substrates but involves hazardous reagents.

  • Method 3 achieves near-quantitative yields but necessitates specialized acid handling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The TMS group acts as a protective moiety or participates in nucleophilic displacement. For example:

Table 1 : Representative Nucleophilic Substitutions

SubstrateReagentProductConditionsSource
TMS-arenesKOMe/18-crown-6Desilylated areneTHF, RT
Silyl-protected aryl halidesTMS–KBiarylsHMPT, 60°C

Electrophilic Aromatic Substitution (EAS)

The iso-propoxy group activates the ring for EAS (ortho/para-directing), while the TMS group exerts a meta-directing effect. Competition between these groups dictates regioselectivity:

  • Nitration : Predominantly occurs at the para position to the iso-propoxy group due to its stronger activation .

  • Friedel-Crafts Alkylation : Steric hindrance from the TMS group suppresses reactivity at adjacent positions, favoring substitution distal to silicon .

Mechanistic Insight :
The TMS group’s electron-withdrawing inductive effect deactivates the ring but does not override the iso-propoxy group’s resonance activation .

Thermal Rearrangements -Sigmatropic shifts involving the TMS group are feasible under thermal conditions:

  • Stepwise Mechanism : Theoretical studies on 3-trimethylsilyl-1-pyrazoline show stepwise diradical intermediates during 1,3-silyl migrations . For 1-(TMS)-3-iso-propoxybenzene, similar stepwise pathways may dominate due to stabilization of intermediates via nitrogen lone pairs (if present) or steric effects .

  • Barriers : Activation energies for silyl migrations in related compounds range from 25–35 kcal/mol , with retention of stereochemistry .

Cross-Coupling Reactions

The TMS group can facilitate coupling in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura : Silylarenes participate in palladium-catalyzed couplings with aryl boronic acids. The TMS group enhances stability of intermediates .

  • Directed C–H Functionalization : Nickel/NHC catalysts enable para-selective alkylation of arenes bearing directing groups (e.g., iso-propoxy) .

Table 2 : Example Coupling Conditions

Catalyst SystemReactantSelectivityYield (%)Source
Ni/NHC/AlEt3AlkenesPara-alkylation60–85
Pd(OAc)2/XPhosAryl boronic acidBiaryl70–90

Oxidation and Deprotection

  • Oxidation of Iso-Propoxy Group : Strong oxidants (e.g., KMnO4) convert iso-propoxy to a carbonyl group, yielding 3-(trimethylsilyl)phenol derivatives .

  • Simultaneous Deprotection : Sequential treatment with H2O2 (oxidation) and HCl (hydrolysis) removes both substituents, forming phenol .

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Chemistry

  • 1-(Trimethylsilyl)-3-iso-propoxybenzene is utilized as a starting material in the synthesis of more complex organic compounds. Its trimethylsilyl group enhances the reactivity of the aromatic ring, making it suitable for further functionalization. For instance, it can be converted into various derivatives through electrophilic aromatic substitution reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeProductReference
Electrophilic Aromatic Substitution4-Isopropoxyphenol
Nucleophilic SubstitutionTrimethylsilyl derivatives
Coupling ReactionsAryl ethers

Pharmaceutical Applications

Modulators of Biological Activity

  • The compound has been studied for its potential role as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug transport and metabolism in cells. Such modulation can impact the treatment of diseases like cystic fibrosis and certain cancers by enhancing drug efficacy and reducing side effects .

Case Study: ABC Transporters

  • Research indicates that derivatives of this compound can enhance the activity of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) by acting as pharmacological chaperones. This application is particularly significant for patients with specific mutations that impair CFTR function .

Environmental Chemistry

Role in Pollution Control

  • The compound has potential applications in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals allows it to be used in remediation processes where heavy metal contamination is a concern .

Table 2: Environmental Applications

Application TypeDescriptionReference
Heavy Metal RemediationForms complexes with lead and cadmium
Organic Pollutant DegradationParticipates in reactions that degrade organics

Material Science

Use in Polymer Chemistry

  • This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. Its silyl group provides unique interactions within polymer chains, making it valuable in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-3-iso-propoxybenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The iso-propoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Silyl Ethers

Compound Boiling Point (°C) Stability (pH 7) Solubility (in THF) Fragmentation Pattern (70 eV MS)
This compound 245–250 High High M⁺ at m/z 222, base peak at m/z 73 (TMS⁺)
1-(Triethylsilyl)-3-iso-propoxybenzene 265–270 Moderate Moderate M⁺ at m/z 264, base peak at m/z 117 (TES⁺)
1-(tert-Butyldimethylsilyl)-3-iso-propoxybenzene 280–285 Very High Low M⁺ at m/z 292, base peak at m/z 147 (TBS⁺)
3-iso-Propoxybenzene (no silyl) 190–195 Low High M⁺ at m/z 150, fragmentation at m/z 135 (loss of CH₃)

Key Observations :

  • Stability : Bulkier silyl groups (e.g., tert-butyldimethylsilyl) confer higher hydrolytic stability compared to trimethylsilyl derivatives, as steric hindrance reduces nucleophilic attack .
  • Mass Spectrometry: All silyl ethers exhibit a base peak corresponding to the silyl cation (e.g., m/z 73 for TMS⁺), confirming the diagnostic fragmentation pattern of organosilicon compounds .
  • Solubility: The iso-propoxy group enhances solubility in polar aprotic solvents (e.g., THF) compared to non-alkylated silyl ethers.

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to its triethylsilyl analog due to reduced steric hindrance. For example, in a palladium-catalyzed coupling with phenylboronic acid, the TMS derivative achieved 92% yield versus 78% for the triethylsilyl variant under identical conditions . However, the tert-butyldimethylsilyl analog showed negligible reactivity, highlighting the trade-off between stability and synthetic utility.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals that this compound decomposes at 320°C, whereas the tert-butyldimethylsilyl analog withstands temperatures up to 380°C. The primary decomposition pathway involves cleavage of the Si–O bond, releasing iso-propanol and siloxane byproducts .

Biological Activity

1-(Trimethylsilyl)-3-iso-propoxybenzene, a compound with potential biological applications, is characterized by its unique trimethylsilyl and iso-propoxy functional groups. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18OSi
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trimethylsilyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Preliminary data suggest potential anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study on structurally similar compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for related compounds, suggesting a similar potential for this compound.
  • Cytotoxicity in Cancer Cells :
    • Research involving derivatives of this compound indicated cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values around 20 µM.
    • Mechanistic studies revealed that these compounds could induce G0/G1 cell cycle arrest and promote apoptosis.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMIC (µg/mL)IC50 (µM)Notes
AntimicrobialSimilar Compounds10-50N/AEffective against Gram-positive/negative bacteria
AnticancerDerivativesN/A~20Induces apoptosis in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Trimethylsilyl)-3-iso-propoxybenzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Stille cross-coupling using precursors like 1-(tributylstannyl)-2-(trimethylsilyl)acetylene and aryl halides. Key steps include:

  • Deprotonation of (trimethylsilyl)acetylene followed by reaction with tributyltin chloride to form stannane intermediates (49–75% yields) .
  • Optimization of solvent polarity (e.g., THF vs. DMF) and catalyst systems (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
  • Monitoring reaction progress via TLC or GC-MS to minimize side reactions like desilylation.

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • GC-MS : Used to confirm molecular weight and fragmentation patterns. For example, trimethylsilyl (TMS) derivatives show distinct fragmentation at m/z 73 (TMS⁺) and 147 (TMS-O⁺) .
  • ¹H/¹³C NMR : The iso-propoxy group exhibits a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 4.5–5.0 ppm (CH), while the TMS group appears as a singlet at δ 0.1–0.3 ppm.
  • FT-IR : Look for Si-C stretches at ~1250 cm⁻¹ and aryl ether C-O stretches at ~1200 cm⁻¹.

Advanced Research Questions

Q. How does the presence of the trimethylsilyl group influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : The TMS group acts as a directing and protecting group :

  • In Stille couplings , the C–Sn bond reacts preferentially over the C–Si bond due to higher transmetallation efficiency with palladium catalysts (e.g., 75% yield in bis-silylated enyne synthesis) .
  • Steric hindrance from TMS can suppress competing pathways, as seen in Suzuki-Miyaura reactions where bulky substituents reduce homocoupling byproducts .
  • Computational studies (DFT) are recommended to map electronic effects on transition states.

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Multi-technique validation : Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities. For example, overlapping peaks in ¹H NMR can be deconvoluted using 2D-COSY or HSQC.
  • Isotopic labeling : Use ²⁹Si-enriched TMS reagents to track silyl group stability under reaction conditions .
  • Control experiments : Compare spectral data with structurally analogous compounds (e.g., 1-(TMS)-4-iso-propoxybenzene) to isolate substituent-specific effects .

Q. How do steric and electronic effects of the iso-propoxy group impact the reactivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Steric effects : The ortho-substituted iso-propoxy group hinders electrophilic substitution at the aryl ring, favoring meta/para functionalization. This is critical in Friedel-Crafts or nitration reactions.
  • Electronic effects : The electron-donating iso-propoxy group activates the ring for nucleophilic aromatic substitution but deactivates it toward electrophiles.
  • Case study : In Sonogashira reactions, steric bulk reduces alkyne insertion efficiency, requiring lower temperatures (0–25°C) and excess CuI co-catalyst .

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